2-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid
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Overview
Description
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are diazine compounds with a wide range of biological activities and are crucial in medicinal chemistry
Preparation Methods
The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the use of microwave irradiation to facilitate the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . This method yields the compound in moderate yield and requires purification through techniques such as UV-Vis, FTIR-ATR spectroscopy, and NMR .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Scientific Research Applications
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: The compound’s derivatives have shown potential as antibacterial, antifungal, and antiviral agents.
Medicine: It is being explored for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine nucleus allows it to bind to various biological receptors, influencing cellular processes such as DNA replication and protein synthesis . This binding can lead to the inhibition of key enzymes and pathways, resulting in its biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid include:
2-Amino-4,6-dimethylpyrimidine: This compound shares the pyrimidine nucleus and exhibits similar biological activities.
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: This compound is used as a corrosion inhibitor and has similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2E)-2-(4,6-dimethylpyrimidin-2-yl)imino-3-(3-methylphenyl)-6-oxo-1,3-diazinane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-10-5-4-6-13(7-10)23-14(16(25)26)9-15(24)21-18(23)22-17-19-11(2)8-12(3)20-17/h4-8,14H,9H2,1-3H3,(H,25,26)(H,19,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYANFXMUSNZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(CC(=O)NC2=NC3=NC(=CC(=N3)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N\2C(CC(=O)N/C2=N\C3=NC(=CC(=N3)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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